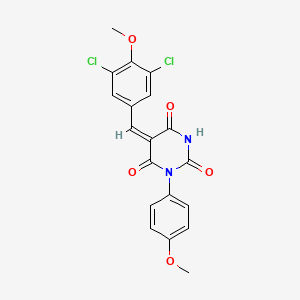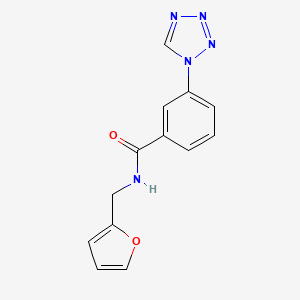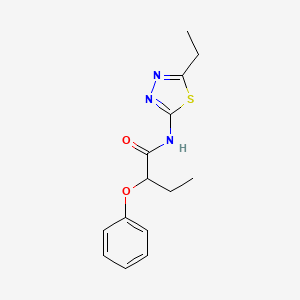![molecular formula C14H22N2O4S B4931610 5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide, commonly known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, PSB-1115 has shown promise in treating other conditions as well, such as cancer and neurodegenerative diseases.
Mechanism of Action
PSB-1115 exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells and cancer cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and leads to the release of insulin or induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion and improves glucose tolerance in animal models. Additionally, it inhibits the growth of cancer cells and induces apoptosis in cancer cells. PSB-1115 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using PSB-1115 in lab experiments is its well-established synthesis method, which yields high purity and yield. Additionally, PSB-1115 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PSB-1115 in lab experiments is its potential toxicity, which must be carefully evaluated.
Future Directions
There are several future directions for research on PSB-1115. One area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. PSB-1115 has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, PSB-1115 could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Finally, PSB-1115 could be further optimized for its use as an antidiabetic agent, as it has been shown to stimulate insulin secretion and improve glucose tolerance in animal models.
Synthesis Methods
The synthesis of PSB-1115 involves several steps, including the reaction of 2-methoxybenzoyl chloride with isopropylamine to form 2-methoxy-N-isopropylbenzamide. This intermediate is then reacted with N-propylsulfonyl chloride in the presence of a base to form PSB-1115. The synthesis of PSB-1115 has been optimized to yield high purity and yield.
Scientific Research Applications
PSB-1115 has been studied extensively for its potential therapeutic applications. One area of research is its use as an antidiabetic agent. PSB-1115 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. Additionally, PSB-1115 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-8-15-14(17)12-9-11(6-7-13(12)20-4)21(18,19)16-10(2)3/h6-7,9-10,16H,5,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZPCYPWALIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)

